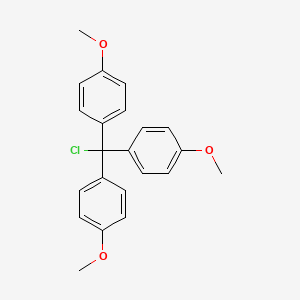

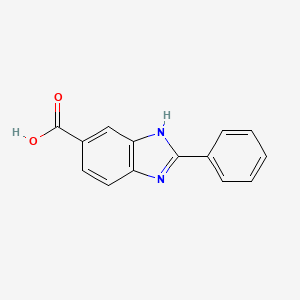

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

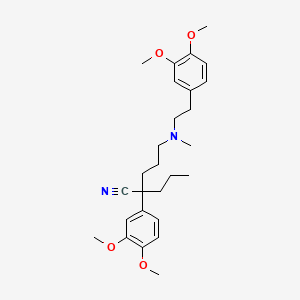

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known by various other names such as NPD, 4-nitrophenyl-1,2,3,4-tetrahydroisoquinoline-1-one, and 2-(4-nitrophenyl)tetrahydro-1H-isoquinolin-1-one.

科学的研究の応用

Synthesis and Characterization of Conducting Polymers

Research has demonstrated the synthesis of new soluble conducting polymers through the polymerization of monomers containing similar nitrophenyl groups. These polymers exhibit potential for use in electrochromic devices due to their solubility in common organic solvents and favorable electronic properties. Characterization techniques such as CV, FTIR, NMR, SEM, and UV–Vis spectroscopy were employed to investigate the polymers' properties, revealing their suitability for applications requiring fast switching and high optical contrast (Serhat Variş et al., 2006).

Molecular Interaction Studies

Ultrasonic studies have provided insights into the molecular interactions of compounds containing the isoindol-1-one structure with various solvents. These studies, which focus on understanding the solute-solvent interactions at different temperatures, are crucial for applications in drug delivery and absorption. By examining the changes in thermo-acoustical parameters, researchers can infer the nature of these interactions, which is essential for designing more effective pharmaceutical formulations (Pradip Tekade et al., 2019).

Development of Sensor Technologies

Research into the development of selective and sensitive membrane-based sensors for ion detection, including barium and calcium ions, has utilized compounds with the nitrophenyl and isoindol-1-one moieties as ionophores. These studies highlight the potential of such compounds in environmental monitoring and industrial applications, where accurate and durable sensors are needed for ion concentration measurement in various samples (H. Zamani et al., 2006; H. Zamani et al., 2006).

Chemical Synthesis and Structural Analysis

Studies have also focused on the chemical synthesis and structural analysis of compounds featuring nitrophenyl and isoindol-1-one structures. These works have explored various synthetic routes, yielding compounds with potential applications in pharmaceuticals and organic electronics. The detailed structural analysis, often involving X-ray crystallography, provides a foundation for understanding the chemical behavior and reactivity of these compounds, which is crucial for their application in complex chemical syntheses (S. Volkov et al., 2007).

作用機序

Target of Action

It is known that indole derivatives, which include isoindolones, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that the reduction of nitrophenols, such as 4-nitrophenol, can be catalyzed by various types of nanostructured materials . This suggests that 2-(4-nitrophenyl)-3H-isoindol-1-one might be involved in similar biochemical pathways.

Pharmacokinetics

It is known that indole derivatives have diverse biological activities and immeasurable potential for therapeutic possibilities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a significant impact on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-nitrophenyl)-3H-isoindol-1-one. For instance, the catalytic reduction of nitrophenols can be influenced by factors such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, the reconstruction of nanoparticle surfaces, and the functions of diffusion .

特性

IUPAC Name |

2-(4-nitrophenyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPNWTLLRQHJPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326501 |

Source

|

| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

CAS RN |

4770-74-5 |

Source

|

| Record name | NSC529364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)